N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide
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Overview
Description
This compound is a complex organic molecule with multiple functional groups. It contains a furan ring, a phenyl ring, and a piperazine ring, which are all common structures in organic chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings followed by their connection via the ethyl linkers. The exact method would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and phenyl rings are aromatic, while the piperazine ring is a saturated cyclic amine .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the furan ring might undergo electrophilic aromatic substitution, while the piperazine ring might participate in reactions typical of amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the balance of hydrophobic and hydrophilic regions in the molecule .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-17(2)15-23-21(27)22(28)24-16-19(20-9-6-14-29-20)26-12-10-25(11-13-26)18-7-4-3-5-8-18/h3-9,14,17,19H,10-13,15-16H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICFBBJWHIDEIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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